molecular formula C14H12O4 B161732 Eriobofuran CAS No. 97218-06-9

Eriobofuran

Cat. No. B161732
CAS RN: 97218-06-9
M. Wt: 244.24 g/mol
InChI Key: IPAVEOUAXMIIKX-UHFFFAOYSA-N
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Description

Eriobofuran belongs to the class of organic compounds known as dibenzofurans . It consists of two benzene rings fused to a central furan ring . Eriobofuran has been detected in fruits and loquats (Eriobotrya japonica) . It is an antifungal agent that can be isolated from Sorbus aucuparia .


Synthesis Analysis

The precursor of Eriobofuran, 3,5-dihydroxybiphenyl, is a benzoate-derived polyketide, which is formed by the sequential condensation of three molecules of malonyl-CoA and one molecule of benzoyl-CoA in a reaction catalyzed by biphenyl synthase (BIS) . This 3,5-dihydroxybiphenyl then undergoes sequential 5-O-methylation, 4-hydroxylation, and finally 3-O-methylation to form Eriobofuran .


Molecular Structure Analysis

Eriobofuran has a molecular formula of C14H12O4 and a molecular weight of 244.24 g/mol .


Chemical Reactions Analysis

A cDNA encoding O-methyltransferase (OMT) was isolated and functionally characterized from the cell cultures of scab-resistant apple cultivar ‘Florina’ . MdOMT catalyzed the regiospecific O-methylation of 3,5-dihydroxybiphenyl at the 5-position to form 3-hydroxy-5-methoxybiphenyl .


Physical And Chemical Properties Analysis

Eriobofuran has a melting point of 157-158 °C . Its density is predicted to be 1.306±0.06 g/cm3 .

Scientific Research Applications

  • Agricultural Applications : Carbofuran, a chemical related to Eriobofuran, has been used in agriculture. For instance, it was effective in controlling wheat curl mite and wheat streak mosaic virus in wheat, leading to increased grain yields (Harvey, Martin, & Thompson, 1979).

  • Environmental Toxicology : Research shows that carbofuran can induce the cytochrome P4501A monooxygenase enzyme system in cultured hepatocytes, suggesting its significant environmental impact (Ghosh, Ghosh, & Ray, 2000).

  • Microbiology and Biodegradation : A gram-negative bacterium capable of hydrolyzing aryl N-methylcarbamate insecticides, including carbofuran, was isolated from soil. This organism can grow on carbofuran as its sole carbon and nitrogen source, indicating potential for bioremediation (Topp, Hanson, Ringelberg, White, & Wheatcroft, 1993).

  • Phytochemistry : In the field of phytochemistry, dibenzofuran phytoalexins, including eriobofuran, have been found in fungus-challenged sapwood of Photinia and Pyracantha species. These compounds have shown antifungal activities, highlighting their significance in plant defense mechanisms (Kokubun, Harborne, Eagles, & Waterman, 1995).

Safety And Hazards

Eriobofuran should be handled with care to avoid inhalation and contact with eyes and skin . It should be stored in a cool, well-ventilated area away from direct sunlight and sources of ignition .

properties

IUPAC Name

2,4-dimethoxydibenzofuran-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-16-11-7-9-8-5-3-4-6-10(8)18-13(9)14(17-2)12(11)15/h3-7,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPAVEOUAXMIIKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)C3=CC=CC=C3O2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60242782
Record name 3-Dibenzofuranol, 2,4-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60242782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Eriobofuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041016
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Eriobofuran

CAS RN

97218-06-9
Record name 2,4-Dimethoxy-3-dibenzofuranol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97218-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eriobofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097218069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Dibenzofuranol, 2,4-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60242782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ERIOBOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GGW289WMG9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Eriobofuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041016
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

157 - 158 °C
Record name Eriobofuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041016
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
92
Citations
宮門正和, 渡辺敬介, 大野信夫, 野中福次… - Journal of Pesticide …, 1985 - jlc.jst.go.jp
… The structure of eriobofuran was deduced to be 2, 4-dimethoxy-3-hydroxydibenzofuran by … a synthetic specimen of eriobofuran ethyl ether. Eriobofuran inhibited strongly the spore …
Number of citations: 13 jlc.jst.go.jp
宮門正和 - Journal of Pesticide Science, 1986 - jlc.jst.go.jp
… , eriobofuran), were isolated as phytoalexins from fungi-infected loquat trees (Eriobotrya japonica L.). The structure of eriobofuran was determined by synthesis. Eriobofuran exhibited …
Number of citations: 23 jlc.jst.go.jp
T Kokubun, JB Harborne, J Eagles, PG Waterman - Phytochemistry, 1995 - Elsevier
… The known eriobofuran was also confirmed in both species. On the other hand two Crataegus species produced antifungal dibenzofurans constitutively in the bark; the major constituent …
Number of citations: 59 www.sciencedirect.com
C Hüttner, T Beuerle, H Scharnhop… - Journal of agricultural …, 2010 - ACS Publications
… hydroxyaucuparin) and a dibenzofuran (eriobofuran) were isolated and structure elucidated … inaequalis, resulted in accumulation of eriobofuran as the major inducible constituent. …
Number of citations: 62 pubs.acs.org
D Teotia, SS Saini, M Gaid, T Beuerle… - Journal of …, 2016 - academic.oup.com
… plot for noraucuparin, aucuparin and eriobofuran. Noraucuparin and aucuparin were used in the concentration range of 1.5–400 µg/mL, whereas eriobofuran was used in the range of 3…
Number of citations: 10 academic.oup.com
A Sarkate, SS Saini, D Teotia, M Gaid, JI Mir, P Roy… - Scientific reports, 2018 - nature.com
… specialized metabolites aucuparin, noraucuparin and eriobofuran were observed only in resistant … Aucuparin, noraucuparin and eriobofuran isolated from the ‘Florina’ cultures showed …
Number of citations: 16 www.nature.com
A MORITA - Japanese Journal of Phytopathology, 2001 - jstage.jst.go.jp
… び eriobofuranと 同定 した.ビ ワ葉に親和性菌 のがんしゅ病 菌を接種 して病斑が… の ように, aucuparinは 非病原菌を,eriobofuranは … ワが ん しゅ病 の抵抗 性機作 に aucuparinとeriobofuranが …
Number of citations: 3 www.jstage.jst.go.jp
C Chizzali, L Beerhues - Beilstein journal of organic chemistry, 2012 - beilstein-journals.org
… The dibenzofurans noreriobofuran (18) and eriobofuran (17) have been proposed to arise from 2'-hydroxylated intermediates, one of which, 2'-hydroxyaucuparin (6), was isolated from S…
Number of citations: 89 www.beilstein-journals.org
C Chizzali, MNA Khalil, T Beuerle, W Schuehly… - Phytochemistry, 2012 - Elsevier
… eriobofuran). The opposite trend was previously found in antifungal activity assays. … for a series of structurally related dibenzofurans including eriobofuran (6) and its 9-hydroxy and 7-…
Number of citations: 50 www.sciencedirect.com
MNA Khalil, T Beuerle, A Müller, L Ernst… - Phytochemistry, 2013 - Elsevier
… aucuparia cell cultures, radioactively labeled 3,5-dihydroxybiphenyl was not only incorporated into aucuparin but also into the dibenzofuran eriobofuran, the accumulation of which …
Number of citations: 28 www.sciencedirect.com

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